molecular formula C16H21NO6S B12768030 4-Hydroxypropranolol-4-O-sulfate, (-)- CAS No. 88547-47-1

4-Hydroxypropranolol-4-O-sulfate, (-)-

Cat. No.: B12768030
CAS No.: 88547-47-1
M. Wt: 355.4 g/mol
InChI Key: ODCKICSDIPVTRM-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing 4-Hydroxypropranolol-4-O-sulfate within Propranolol (B1214883) Metabolism Research

Propranolol undergoes extensive metabolism in the body, with multiple pathways contributing to its breakdown. The initial phase of this process, known as Phase I metabolism, involves the chemical modification of the parent drug. A primary Phase I reaction for propranolol is aromatic hydroxylation, which is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6. nih.govclinpgx.org This reaction results in the formation of 4-hydroxypropranolol (B128105), a pharmacologically active metabolite. nih.govnih.gov

Following its formation, 4-hydroxypropranolol can undergo further metabolic changes in what is known as Phase II metabolism. This is where 4-Hydroxypropranolol-4-O-sulfate, (-)- emerges. This compound is the product of a sulfation reaction, a major Phase II conjugation pathway. clinpgx.org Specifically, the enzyme sulfotransferase 1A3 (SULT1A3) is involved in the transfer of a sulfonate group to the 4-hydroxy position of 4-hydroxypropranolol. clinpgx.org This process results in the formation of 4-Hydroxypropranolol-4-O-sulfate, a more water-soluble and readily excretable compound. scielo.br The detection of this sulfate (B86663) conjugate in urine can serve as a confirmation of propranolol consumption. scielo.br

Table 1: Key Enzymes in the Formation of 4-Hydroxypropranolol-4-O-sulfate, (-)-

Enzyme Metabolic Phase Role
Cytochrome P450 2D6 (CYP2D6) Phase I Catalyzes the hydroxylation of propranolol to 4-hydroxypropranolol. nih.govclinpgx.org

Significance of Phase II Metabolism and Sulfate Conjugation in Drug Biotransformation Studies

Phase II metabolism plays a crucial role in the detoxification and elimination of drugs and their metabolites from the body. These conjugation reactions typically involve the addition of endogenous molecules, such as glucuronic acid, glutathione, or sulfate, to the drug or its Phase I metabolite. The primary purpose of these reactions is to increase the water solubility of the compound, thereby facilitating its excretion via urine or bile.

Sulfate conjugation, or sulfation, is a significant Phase II pathway for a wide variety of drugs, xenobiotics, and endogenous compounds. This process is mediated by a family of enzymes known as sulfotransferases (SULTs). By adding a highly polar sulfate group, sulfation generally leads to a decrease in the pharmacological activity of the parent compound and enhances its elimination. The study of sulfate conjugation is vital for several reasons:

Understanding Drug Clearance: It provides insight into the rate and mechanisms by which a drug is cleared from the body.

Predicting Drug-Drug Interactions: Co-administered drugs can compete for the same sulfotransferase enzymes, potentially leading to altered drug metabolism and unexpected effects.

Investigating Individual Variability: Genetic variations in SULT enzymes can lead to differences in how individuals metabolize drugs, affecting both efficacy and the risk of adverse reactions.

Research Rationale and Scope for Academic Investigations of 4-Hydroxypropranolol-4-O-sulfate

The academic focus on 4-Hydroxypropranolol-4-O-sulfate, (-)- stems from the need to fully comprehend the metabolic fate of propranolol. While the parent drug and its primary active metabolite, 4-hydroxypropranolol, have been extensively studied, understanding the complete disposition pathway, including the formation and elimination of major terminal metabolites, is crucial for a comprehensive pharmacological profile.

Research into this specific sulfate conjugate is driven by several key questions:

Pharmacological Activity: Assessing whether 4-Hydroxypropranolol-4-O-sulfate retains any residual pharmacological activity. Studies have shown that the racemic mixture of 4'-hydroxypropranolol sulfate is significantly less potent as a beta-adrenergic receptor blocking agent than propranolol. nih.gov

Development of Analytical Methods: The need to accurately quantify propranolol and its various metabolites in biological samples has driven the development of sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and electrochemical methods, capable of distinguishing between the parent drug and its conjugates. scielo.brresearchgate.net

Table 2: Research Findings on Propranolol and its Metabolites

Compound Finding Reference
Propranolol Undergoes extensive first-pass metabolism after oral administration.
4-Hydroxypropranolol A major, pharmacologically active Phase I metabolite of propranolol. nih.govnih.gov
4-Hydroxypropranolol Plasma concentrations in patients on chronic propranolol therapy range from 2.1 to 36.0 ng/ml. nih.govnih.gov
4-Hydroxypropranolol-4-O-sulfate, (-)- A major, non-beta-blocking metabolite of propranolol. nih.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
4-Hydroxypropranolol-4-O-sulfate, (-)-
Propranolol
4-Hydroxypropranolol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88547-47-1

Molecular Formula

C16H21NO6S

Molecular Weight

355.4 g/mol

IUPAC Name

[4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl] hydrogen sulfate

InChI

InChI=1S/C16H21NO6S/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21)/t12-/m0/s1

InChI Key

ODCKICSDIPVTRM-LBPRGKRZSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)O)O

Origin of Product

United States

Synthesis and Biosynthesis Methodologies of 4 Hydroxypropranolol 4 O Sulfate for Research Purposes

Chemical Synthesis Approaches

The creation of 4-Hydroxypropranolol-4-O-sulfate in a laboratory setting involves multi-step chemical reactions designed to build the molecule from simpler precursors. These methods are essential for producing the compound in a controlled environment to confirm its structure and enable further pharmacological studies.

Strategic Pathways and Precursors in Laboratory Synthesis

The laboratory synthesis of racemic 4'-hydroxypropranolol sulfate (B86663) has been achieved through a structured pathway beginning with 1,4-naphthoquinone. nih.gov This strategic approach involves a series of chemical transformations to build the final complex molecule.

The key steps in this synthetic route are as follows:

Reduction and Alkylation : The process starts with the reduction of 1,4-naphthoquinone, which is then alkylated using benzyl (B1604629) iodide to produce 4-(benzyloxy)naphthol. nih.gov

Sulfation : The resulting intermediate, 4-(benzyloxy)naphthol, undergoes sulfation. This is accomplished using chlorosulfuric acid in N,N-dimethylaniline, yielding potassium 1-(benzyloxy)-4-naphthol sulfate. nih.gov

Hydrogenation : Catalytic hydrogenation is then employed to remove the benzyl protecting group. nih.gov

Side-Chain Addition : The subsequent step involves alkylation with [[[(trifluoromethyl)sulfonyl]oxy]methyl]oxirane to introduce the core of the propanolamine (B44665) side chain. nih.gov

Amination : The final step is an amination reaction with isopropylamine, which completes the side chain and yields the target compound, 4'-hydroxypropranolol sulfate. nih.gov

Alternative approaches for synthesizing propranolol (B1214883) and its derivatives often start from 1-naphthol (B170400) and involve reactions with epichlorohydrin (B41342) followed by isopropylamine. researchgate.netgoogle.com However, the synthesis of the specific sulfate conjugate requires a more complex strategy to correctly position the sulfate group on the hydroxylated naphthalene (B1677914) ring. nih.gov

Methodological Considerations and Challenges in Chemical Synthesis

The chemical synthesis of propranolol metabolites like 4-Hydroxypropranolol-4-O-sulfate presents several challenges. Traditional synthesis methods are often associated with harsh reaction conditions, low yields, and the formation of unwanted byproducts, which can complicate purification. acs.org

Enzymatic and Biotechnological Production (Biosynthesis)

Biosynthesis offers an alternative to chemical synthesis, leveraging the specificity of enzymes to produce drug metabolites. This approach can overcome some of the challenges of chemical methods, such as achieving specific stereochemistry and avoiding harsh reaction conditions.

Application of Recombinant Fission Yeast Systems for Production

Recombinant microbial systems, particularly the fission yeast Schizosaccharomyces pombe, have been effectively utilized as whole-cell biocatalysts for producing drug metabolites. mdpi.comfu-berlin.de These systems involve expressing human drug-metabolizing enzymes in the yeast, creating "enzyme bags" that can perform specific metabolic reactions. mdpi.comnih.gov

This technology has been successfully applied to study the metabolism of propranolol and its metabolites. fu-berlin.de For the production of sulfated metabolites, fission yeast are engineered to express specific human sulfotransferase (SULT) enzymes. nih.gov The yeast cells, which contain the recombinant enzyme, can then be incubated with the precursor compound, such as 4-hydroxypropranolol (B128105), to generate the desired sulfated product. nih.gov This method is valuable for producing metabolites for analytical and research purposes without the need for complex chemical synthesis or enzyme purification. mdpi.comnih.gov

Characterization of Human Sulfotransferases (SULTs) in Biosynthesis (e.g., SULT1A3, SULT2A1, SULT1E1, SULT1B1)

The biosynthesis of 4-Hydroxypropranolol-4-O-sulfate in humans is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov These enzymes transfer a sulfonate group from the universal donor cofactor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the substrate. xenotech.com Several cytosolic SULT isoforms have been characterized for their ability to sulfate 4-hydroxypropranolol.

Studies using recombinant human SULT isoforms have shown that multiple enzymes can catalyze this reaction, but with different efficiencies and specificities. nih.gov Among the tested isoforms (SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1), SULT1A3 exhibits the highest affinity for 4-hydroxypropranolol, as indicated by its low apparent Kₘ value. nih.gov SULT2A1 showed no detectable activity towards 4-hydroxypropranolol under the experimental conditions used. nih.gov

Furthermore, the sulfation process can be stereoselective. SULT1A3 and SULT1E1 preferentially sulfate the (R)-enantiomer of 4-hydroxypropranolol over the (S)-enantiomer. nih.gov In contrast, SULT1A1 and SULT1B1 show the opposite preference, favoring the (S)-enantiomer. nih.gov This enzymatic specificity is critical as the pharmacological activity of propranolol and its metabolites is often stereospecific. researchgate.net

Table 1: Kinetic Parameters of Human SULT Isoforms for 4-Hydroxypropranolol Sulfation This table summarizes the kinetic properties of various human sulfotransferase (SULT) isoforms in the sulfation of the (R)- and (S)-enantiomers of 4-hydroxypropranolol (4-OH-PL). Data is derived from studies with recombinant human SULTs.

Enzyme Isoform Enantiomer Apparent Kₘ (µM) Apparent Vₘₐₓ (pmol/min/mg protein)
SULT1A1 (R)-4-OH-PL 1.8 134
(S)-4-OH-PL 1.3 250
SULT1A3 (R)-4-OH-PL 0.4 333
(S)-4-OH-PL 0.5 118
SULT1B1 (R)-4-OH-PL 1.2 34
(S)-4-OH-PL 0.9 100
SULT1E1 (R)-4-OH-PL 2.5 100
(S)-4-OH-PL 4.8 63
SULT2A1 (R/S)-4-OH-PL No activity detected No activity detected

Data sourced from Miyano et al., 2005. nih.gov

Optimization of Biosynthetic Conditions (e.g., In Situ PAPS Production, ATP, MgCl₂, Cell Density, Incubation Time)

Optimizing the conditions for biosynthesis is crucial for improving the yield and efficiency of metabolite production. A significant challenge in sulfation reactions is the high cost and limited stability of the essential cofactor, PAPS. nih.gov

A key optimization strategy involves the in situ generation of PAPS within the reaction system. nih.gov This approach replaces the expensive addition of external PAPS with cheaper, more stable precursors: adenosine-5'-triphosphate (B57859) (ATP) and a sulfate source like ammonium (B1175870) sulfate. nih.gov The biosynthesis of PAPS from these precursors is a two-step enzymatic process catalyzed by ATP-sulfurylase and APS kinase, which are endogenously present in the recombinant fission yeast systems. nih.govwikipedia.org

Further optimization involves adjusting various physical and chemical parameters of the reaction:

ATP and Sulfate Concentration : Supplying sufficient amounts of ATP and a sulfate source is necessary to drive the in situ PAPS generation. nih.gov

Magnesium Chloride (MgCl₂) : Divalent cations like Mg²⁺ are often required as cofactors for the enzymes involved in both PAPS synthesis and the sulfotransferase reaction itself.

Cell Density and Incubation Time : The concentration of the yeast cells (biocatalyst) and the duration of the incubation need to be fine-tuned to maximize product yield while minimizing potential product degradation or cell viability issues. fu-berlin.denih.gov For instance, in one study producing 4-hydroxypropranolol, a 4-hour reaction time was determined to be optimal. fu-berlin.de

By optimizing these factors, particularly through the implementation of an in situ PAPS generation system, the biosynthetic production of 4-Hydroxypropranolol-4-O-sulfate can be made more cost-effective and scalable for research purposes. nih.gov

Production of Stable Isotope Labeled 4-Hydroxypropranolol-4-O-sulfate for Tracer Studies and Reference Materials

The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, providing invaluable tools for tracer studies and serving as internal standards for quantitative analysis. nih.gov The production of labeled 4-Hydroxypropranolol-4-O-sulfate, typically involving deuterium (B1214612) (²H or D), is crucial for accurately elucidating its pharmacokinetic properties and for bioanalytical method development.

Stable isotopes, such as deuterium, are non-radioactive and can be incorporated into drug molecules to act as tracers. nih.gov These labeled compounds are chemically identical to their unlabeled counterparts but have a higher mass, allowing them to be distinguished by mass spectrometry. This property is exploited in tracer studies where the labeled compound is administered, and its metabolic fate is tracked without interference from endogenous levels of the metabolite.

Deuterium-labeled 4-hydroxypropranolol, such as 4-Hydroxypropranolol-d7, is commercially available and serves as a precursor for the biosynthesis or as a reference standard itself. nih.gov The deuterium atoms are strategically placed on the molecule in positions that are not susceptible to metabolic exchange, ensuring the stability of the label throughout its biological processing.

In the context of producing 4-Hydroxypropranolol-4-O-sulfate, a labeled precursor like 4-Hydroxypropranolol-d7 can be incubated with a biological system capable of sulfation, such as liver microsomes or specific recombinant sulfotransferase enzymes. The resulting labeled 4-Hydroxypropranolol-4-O-sulfate can then be used as an internal standard in quantitative assays, for example, in liquid chromatography-mass spectrometry (LC-MS) methods. The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled metabolite in biological samples.

The table below summarizes the application of stable isotope-labeled 4-Hydroxypropranolol in research.

Labeled CompoundIsotopeKey ApplicationsReference
4-Hydroxypropranolol-d7Deuterium (d7)Precursor for labeled metabolite synthesis, Internal standard for bioanalysis nih.gov
Labeled 4-Hydroxypropranolol-4-O-sulfateDeuterium (d7)Tracer in pharmacokinetic studies, Internal standard for quantitative LC-MS assays nih.gov

Investigating Regioselectivity and Enantioselectivity in Biosynthetic Pathways

The biosynthesis of 4-Hydroxypropranolol-4-O-sulfate from its precursor, 4-hydroxypropranolol, is a stereochemically complex process. 4-hydroxypropranolol itself is a chiral molecule, existing as (R)- and (S)-enantiomers. The sulfation reaction, catalyzed by sulfotransferase (SULT) enzymes, can exhibit both regioselectivity (sulfation at a specific hydroxyl group) and enantioselectivity (preferential sulfation of one enantiomer over the other).

Regioselectivity: 4-Hydroxypropranolol has two hydroxyl groups available for conjugation: an aromatic hydroxyl group on the naphthalene ring and an aliphatic hydroxyl group on the propanolamine side chain. Studies have shown that sulfation predominantly occurs at the aromatic 4'-hydroxyl group. diva-portal.org This regioselectivity is a critical aspect of its metabolism, directing the metabolic pathway towards the formation of the 4-O-sulfate conjugate. The investigation of regioselectivity often involves the use of analogs where one of the hydroxyl groups is blocked, for instance, 4-methoxypropranolol, to deduce the site of enzymatic action. mdpi.com

Enantioselectivity: The sulfation of 4-hydroxypropranolol is highly enantioselective, and this selectivity is dependent on the specific SULT isoform involved. Several human SULT enzymes have been shown to catalyze this reaction, with different isoforms displaying distinct preferences for the (R)- or (S)-enantiomer of 4-hydroxypropranolol. nih.gov

Research using human liver cytosol and recombinant human SULT isoforms has provided detailed insights into this enantioselectivity. For example, SULT1A3 and SULT1E1 have been shown to preferentially sulfate the (R)-enantiomer of 4-hydroxypropranolol. nih.gov In contrast, SULT1A1 and SULT1B1 exhibit a preference for the (S)-enantiomer. nih.gov These differences in enantioselectivity among SULT isoforms highlight the complexity of drug metabolism and the importance of using specific enzyme systems for producing enantiomerically pure metabolites for research.

The following table summarizes the enantioselectivity of different human SULT isoforms towards 4-hydroxypropranolol.

SULT IsoformPreferred EnantiomerReference
SULT1A1(S)-4-hydroxypropranolol nih.gov
SULT1A3(R)-4-hydroxypropranolol nih.gov
SULT1B1(S)-4-hydroxypropranolol nih.gov
SULT1E1(R)-4-hydroxypropranolol nih.gov

Metabolic Pathways and Enzymatic Mechanisms of 4 Hydroxypropranolol 4 O Sulfate Formation and Disposition

Sulfoconjugation of 4-Hydroxypropranolol (B128105)

Sulfoconjugation is a key pathway in the metabolism of a wide array of xenobiotics and endogenous molecules. nih.gov For 4-hydroxypropranolol, the primary active metabolite of propranolol (B1214883), sulfation represents a significant route of biotransformation. mdpi.comcaymanchem.com This reaction involves the addition of a sulfonate group (SO₃⁻) to the hydroxyl group of the molecule, a process catalyzed by a specific family of enzymes. nih.gov

Sulfotransferases (SULTs) are a superfamily of cytosolic enzymes that play a pivotal role in Phase II drug metabolism. nih.govyoutube.com They catalyze the transfer of a sulfonate group from a universal donor molecule to a substrate, such as 4-hydroxypropranolol. nih.gov This conjugation reaction generally results in the detoxification of the parent compound by converting it into a more hydrophilic, negatively charged metabolite that can be more easily eliminated from the body. nih.gov

SULTs are widely distributed throughout human tissues, with particularly high concentrations in the liver, intestine, and kidneys. youtube.com The SULT superfamily is divided into several families and subfamilies, each with distinct but often overlapping substrate specificities. xenotech.com For instance, different SULT isoforms are responsible for the sulfation of phenols, alcohols, and aromatic amines. jove.com The expression and activity of these enzymes can be influenced by genetic polymorphisms, which can lead to inter-individual variations in drug metabolism. xenotech.com

The enzymatic activity of sulfotransferases is entirely dependent on the availability of an activated sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). jove.comnih.gov PAPS is a high-energy molecule that provides the sulfonate group for the conjugation reaction. nih.gov During the sulfation of 4-hydroxypropranolol, a SULT enzyme facilitates the transfer of the sulfonate moiety from PAPS to the 4-hydroxyl group of the substrate. nih.gov This reaction yields the sulfated metabolite, 4-hydroxypropranolol-4-O-sulfate, and the co-product, 3'-phosphoadenosine-5'-phosphate (PAP). researchgate.netnih.gov The efficiency of sulfoconjugation is therefore critically linked to the intracellular supply and regeneration of PAPS. nih.gov

The synthesis of the essential cofactor PAPS is a two-step enzymatic process that occurs in the cytosol. nih.govresearchgate.net This pathway ensures a continuous supply of the activated sulfate donor required for conjugation reactions. The synthesis involves two key enzymes:

ATP-sulfurylase (ATPS): This enzyme catalyzes the first step, which is the reaction between adenosine (B11128) triphosphate (ATP) and an inorganic sulfate ion (SO₄²⁻). researchgate.netresearchgate.net This reaction forms adenosine-5'-phosphosulfate (B1198388) (APS) and pyrophosphate (PPi). researchgate.net

APS kinase (APSK): In the second step, APS kinase phosphorylates APS, using another molecule of ATP. researchgate.netresearchgate.net This phosphorylation of the 3'-hydroxyl group of the ribose moiety of APS results in the formation of PAPS. nih.gov

In some organisms, these two enzymes exist as separate proteins, while in mammals, they are often expressed as a single bifunctional enzyme known as PAPS synthase (PAPSS). nih.govnih.gov The regeneration of PAPS is crucial for maintaining the capacity for sulfation. nih.govsinica.edu.tw

Studies utilizing the human hepatoma cell line, Hep G2, have provided specific insights into the enzymes responsible for 4-hydroxypropranolol sulfation. Research has shown that SULT1A3 is a key enzyme involved in this metabolic pathway within these cells. nih.gov Among several recombinant human SULT isoforms tested (SULT1A1, -1A3, -1B1, -1E1, and -2A1), SULT1A3 displayed significant activity towards 4-hydroxypropranolol. nih.gov

Kinetic analyses in Hep G2 cell cytosolic fractions revealed that SULT1A3 has a low apparent Michaelis constant (Km), indicating a high affinity for 4-hydroxypropranolol. nih.gov Furthermore, the induction of SULT1A3 expression in these cells leads to a significant increase in the sulfation of 4-hydroxypropranolol. nih.gov This evidence strongly suggests that SULT1A3 is a primary contributor to the hepatic sulfation of this metabolite. nih.govnih.gov

Stereoselectivity of Sulfoconjugation

Propranolol and its metabolite, 4-hydroxypropranolol, are chiral molecules, existing as two enantiomers, (R)- and (S)-. The enzymatic processes involved in their metabolism can exhibit stereoselectivity, meaning one enantiomer is metabolized preferentially over the other.

The sulfation of 4-hydroxypropranolol in the human liver is a highly stereoselective process. nih.govdoi.org Studies using human liver cytosol have demonstrated that different phenolsulfotransferase (PST) isoenzymes, now classified as SULTs, are responsible for this selectivity. nih.govosti.gov

Two distinct activities for 4-hydroxypropranolol sulfation have been identified in human liver cytosol: a high-affinity/low-capacity reaction and a low-affinity/high-capacity reaction. nih.govdoi.org

The high-affinity reaction shows marked stereoselectivity. While both the (+) and (-) enantiomers of 4-hydroxypropranolol have a similar affinity for the enzyme (apparent Km of approximately 0.59 µM), the maximum velocity (Vmax) for the formation of the (+)-4-hydroxypropranolol sulfate is 4.6 times higher than for the (-)-enantiomer. nih.govdoi.org This high-affinity activity is attributed to a monoamine-preferring form of PST (M-PST), likely corresponding to SULT1A3. nih.gov

In contrast, the low-affinity reaction (apparent Km of 65 µM) does not exhibit stereoselectivity. nih.govdoi.org This activity is associated with a phenol-preferring form of PST (P-PST). nih.gov

These findings highlight the complex interplay of different SULT isoforms in determining the stereochemical outcome of 4-hydroxypropranolol metabolism in the human liver.

Table 1: Kinetic Parameters for the Stereoselective Sulfation of 4-Hydroxypropranolol by Human Liver Cytosol Data sourced from studies on human liver cytosol. nih.govdoi.org

PST Isoform ActivityEnantiomerApparent Km (µM)Relative Apparent VmaxStereoselectivity (Vmax Ratio (+)/(-))
High-Affinity (+)-4-Hydroxypropranolol0.594.64.6
(-)-4-Hydroxypropranolol0.591.0
Low-Affinity Racemic 4-Hydroxypropranolol65-Not Stereoselective

Kinetic Analysis and Substrate Affinity (Apparent KM, Apparent Vmax) in Stereoselective Reactions

The stereoselective sulfation of 4'-hydroxypropranolol (HOP) has been demonstrated through kinetic analysis in canine hepatic cytosol. Investigations revealed that the formation of the R-enantiomer of 4'-hydroxypropranolol sulfate (HOPS) occurs at a significantly higher rate than the S-enantiomer. The pseudo first-order rate constants (Vmax/Kmapp) showed a clear preference for R-HOPS formation, with a calculated S/R-HOPS ratio of 0.72. nih.gov

Characterization of Phenolsulfotransferase (PST) Isoforms and their Stereospecificity (e.g., High-Affinity Monoamine and Low-Affinity Phenol (B47542) Forms)

The sulfation of 4-hydroxypropranolol is catalyzed by phenolsulfotransferase (PST) enzymes. Studies in canine hepatic cytosol have identified multiple PST isoforms with distinct stereoselectivities for the enantiomers of 4'-hydroxypropranolol (HOP). nih.gov

The inhibition of HOP sulfation by pentachlorophenol (B1679276) (PCP), with an IC50 of 244 nM, indicates that the phenol (P) forms of PST are the primary enzymes responsible for this metabolic step in the cytosol. nih.gov To further dissect the enzymatic contributions, three separate PST fractions were partially purified from canine hepatic cytosol, each displaying unique stereoselectivities: nih.gov

Fraction 1 was the most stereoselective, with an S/R-HOPS formation ratio of 0.51. This fraction was not inhibited by PCP, suggesting it is a monoamine (M) form of PST. nih.gov

Fraction 2 produced an S/R-HOPS ratio of 0.63. nih.gov

Fraction 3 was the most active fraction. Its stereoselectivity (S/R-HOPS = 0.73) and susceptibility to PCP inhibition (IC50 = 93 nM) closely mirrored that of the whole cytosol, suggesting it is a major contributing P-form PST. nih.gov

This evidence demonstrates that at least two types of PST isoforms, the M-form and P-form, are involved, each with differing stereospecificity towards the enantiomers of 4-hydroxypropranolol. nih.gov

Table 1: Stereoselectivity of Partially Purified PST Fractions from Canine Hepatic Cytosol

PST FractionS/R-HOPS RatioInhibition by PCPPutative PST Form
Fraction 1 0.51NoMonoamine (M) form
Fraction 2 0.63Not specified-
Fraction 3 0.73Yes (IC50 = 93 nM)Phenol (P) form
Whole Cytosol 0.72Yes (IC50 = 244 nM)Primarily Phenol (P) form

Comparative Stereoselectivity Studies Across Animal Models (e.g., Rat and Canine Hepatic Cytosol)

Comparative studies reveal species differences in the stereoselective metabolism of propranolol and its metabolites. In the context of sulfation, both human and rat liver cytosol catalyze the stereoselective sulfate conjugation of racemic 4-hydroxypropranolol. nih.gov

Interplay with Other Biotransformation Pathways

The metabolic fate of 4-hydroxypropranolol is not limited to sulfation. Glucuronidation represents another major Phase II conjugation pathway, and the initial formation of 4-hydroxypropranolol itself can be achieved through novel biotechnological methods.

Glucuronidation of 4-Hydroxypropranolol and its Regioselectivity

Glucuronidation is a critical elimination pathway for 4-hydroxypropranolol, competing with sulfation. mdpi.com A key aspect of this pathway is its regioselectivity, as 4-hydroxypropranolol possesses two potential sites for conjugation: the aromatic hydroxyl group on the naphthol ring and the aliphatic hydroxyl group on the side chain. mdpi.comnih.gov

Early research suggested that glucuronidation occurred exclusively at the aromatic hydroxyl group. nih.gov However, more recent studies have confirmed that both aromatic-linked and aliphatic-linked glucuronides of 4-hydroxypropranolol are produced. nih.gov To determine the specific reaction sites for different enzymes, experiments using 4-methoxypropranolol—a derivative where the aromatic hydroxyl group is blocked—were conducted. These studies demonstrated that certain UGT enzymes could still form glucuronides, confirming that they catalyze aliphatic-linked glucuronidation. nih.govnih.gov Conversely, enzymes inactive with 4-methoxypropranolol are inferred to catalyze only aromatic-linked glucuronidation. nih.gov This indicates that the regioselectivity of glucuronidation is dependent on the specific UGT isoform involved. mdpi.comnih.gov

Involvement of Uridine 5'-Diphospho-Glucuronosyltransferases (UGTs) in 4-Hydroxypropranolol Glucuronidation (e.g., UGT1A7, UGT1A8, UGT1A9, UGT2A1)

Systematic screening of all 19 members of the human UGT1 and UGT2 families has identified four specific isoforms as being active in the glucuronidation of 4-hydroxypropranolol. mdpi.comnih.gov These are UGT1A7, UGT1A8, UGT1A9, and UGT2A1. mdpi.comnih.govnih.gov

The involvement of these specific UGTs highlights a divergence from the metabolism of the parent drug, propranolol. While UGT1A7 and UGT1A9 are active against both propranolol and 4-hydroxypropranolol, UGT1A8 glucuronidates 4-hydroxypropranolol but not propranolol. mdpi.comnih.gov Conversely, UGT1A10, which metabolizes propranolol, shows no activity towards 4-hydroxypropranolol. mdpi.comnih.gov Further investigation into regioselectivity revealed that UGT1A9 and UGT2A1 are capable of glucuronidating the aliphatic hydroxyl group, whereas UGT1A7 and UGT1A8 appear to exclusively target the aromatic hydroxyl group. nih.gov

Table 2: UGT Isoforms Involved in the Glucuronidation of 4-Hydroxypropranolol and their Regioselectivity

UGT IsoformActivity towards 4-HydroxypropranololGlucuronidation Site
UGT1A7 Active mdpi.comnih.govAromatic Hydroxyl Group nih.gov
UGT1A8 Active mdpi.comnih.govAromatic Hydroxyl Group nih.gov
UGT1A9 Active mdpi.comnih.govAliphatic Hydroxyl Group nih.gov
UGT2A1 Active mdpi.comnih.govAliphatic Hydroxyl Group nih.gov

Enantioselective Biotransformation of Propranolol to 4-Hydroxypropranolol by Endophytic Fungi as a Precursor Step

The formation of 4-hydroxypropranolol from its parent compound, propranolol, is a critical precursor step. Endophytic fungi have been investigated as biocatalysts for this transformation, demonstrating notable enantioselectivity. scielo.brresearchgate.net Several fungal species, including Phomopsis sp., Glomerella cingulata, Penicillium crustosum, Chaetomium globosum, and Aspergillus fumigatus, have been shown to perform the aromatic hydroxylation of propranolol to yield 4-hydroxypropranolol. scielo.brresearchgate.netscielo.br

A consistent finding across these studies is that while both enantiomers of propranolol are consumed by the fungi, the 4-hydroxylation reaction preferentially produces the (-)-(S)-4-hydroxypropranolol metabolite. scielo.brresearchgate.net For example, Glomerella cingulata was able to biotransform 47.8% of (-)-(S)-Propranolol into (-)-(S)-4-OH-Prop within 72 hours, with no corresponding formation of the (+)-(R) enantiomer. nih.gov This demonstrates that these fungi can serve as effective biosynthetic tools for producing specific, active enantiomers of propranolol metabolites. scielo.brresearchgate.net

Analytical Research Methodologies for 4 Hydroxypropranolol 4 O Sulfate Characterization and Quantification

Chromatographic and Mass Spectrometric Techniques

Chromatographic separation, often coupled with mass spectrometry, provides high selectivity and sensitivity, making it a cornerstone for the analysis of drug metabolites.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of propranolol (B1214883) and its metabolites. nih.gov Early methods focused on the simultaneous determination of propranolol and its major active metabolite, 4-hydroxypropranolol (B128105), in human plasma. rsc.org A typical HPLC method for quantitative analysis might have limits of sensitivity around 1 ng/ml for propranolol and 5 ng/ml for 4-hydroxypropranolol. nih.gov

The development of reversed-phase HPLC methods has been instrumental. For instance, a method allowing for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma after chiral derivatization has been described. nih.gov This method utilizes an ODS (octadecylsilyl) column and fluorescence detection. nih.gov To analyze the sulfate (B86663) conjugates, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is employed, with the specific β-glucuronidase inhibitor saccharo-1,4-lactone used to differentiate between glucuronide and sulfate conjugates. nih.gov

More recently, Ultra-High Performance Liquid Chromatography (UHPLC) has been utilized to study the electrochemical behavior of propranolol and its major metabolites, including 4'-hydroxypropranolol sulfate. scienceopen.comscielo.br The results from electrochemical methods were verified using a UHPLC method with UV detection at a wavelength of λ = 227 nm. researchgate.net

A new HPLC method using an ODS column for the assay of racemic 4-hydroxypropranolol sulfate and a chiral column for its enantiomers has also been developed. nih.gov This method was successfully applied to measure phenolsulfotransferase (PST) activities in liver cytosolic fractions. nih.gov

Table 1: HPLC and UHPLC Methods for Propranolol and Metabolite Analysis

TechniqueAnalyte(s)Key FeaturesApplication
HPLC Propranolol, 4-hydroxypropranolol, propranolol glycolQuantitative determination in human plasma.Metabolite profiling. nih.gov
RP-HPLC Propranolol and 4-hydroxypropranolol enantiomersChiral derivatization with R-(+)-phenylethylisocyanate, fluorescence detection.Enantioselective quantification in plasma. nih.gov
UHPLC Propranolol, 4'-hydroxypropranolol, 4'-hydroxypropranolol sulfateVerification of electrochemical data, UV detection at 227 nm.Method validation. researchgate.net
HPLC Racemic and enantiomeric 4-hydroxypropranolol sulfateODS and chiral columns.Measurement of phenolsulfotransferase activity. nih.gov

Liquid Chromatography-Electrospray Tandem Mass Spectrometry (LC/ESI-MS/MS) offers superior sensitivity and specificity for the quantification of drug metabolites. A highly sensitive and reproducible LC-MS/MS assay has been developed for the simultaneous determination of free and total (conjugated and unconjugated) propranolol and 4-hydroxypropranolol in human plasma. nih.gov This method employs solid-phase extraction for sample cleanup and detects the analytes in positive ion mode using a turbo ionspray interface. nih.gov Deuterium-labeled internal standards, propranolol-d7 and 4-hydroxypropranolol-d7, are used to ensure accuracy. nih.gov

The lower limit of quantitation (LLOQ) for this method is 0.20 ng/mL for both free propranolol and free 4-hydroxypropranolol. nih.gov The assay demonstrates linearity over a significant concentration range and has proven to be robust for the analysis of clinical samples. nih.gov The extraction recoveries were greater than 96% for propranolol and over 64% for 4-hydroxypropranolol on average. nih.gov

Another LC-MS/MS method was developed for the simultaneous quantification of propranolol and its phase I metabolites, 4-hydroxypropranolol and N-desisopropylpropranolol, in the plasma of infants. nih.govnih.gov This method utilizes a simple one-step protein precipitation with acetonitrile (B52724) for sample preparation. nih.govnih.gov The quantification is performed using multiple reaction monitoring (MRM) with a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. nih.govrsc.org

Table 2: LC/ESI-MS/MS Method Parameters for Propranolol and Metabolite Quantification

ParameterValueReference
Analytes Free and total propranolol and 4-hydroxypropranolol nih.gov
Internal Standards Propranolol-d7, 4-hydroxypropranolol-d7 nih.gov
Lower Limit of Quantitation (LLOQ) 0.20 ng/mL for both analytes nih.gov
Linear Range (Free Propranolol) 0.20-135.00 ng/mL nih.gov
Linear Range (Free 4-hydroxypropranolol) 0.20-25.00 ng/mL nih.gov
Extraction Recovery (Propranolol) >96% nih.gov
Extraction Recovery (4-hydroxypropranolol) >64% nih.gov
Intra- and Inter-day Precision (RSD) <11.3% nih.gov
Intra- and Inter-day Accuracy <11% of nominal values nih.gov

The enantioselective separation of propranolol and its metabolites is critical due to the stereospecificity of its pharmacological action. Capillary electrophoresis (CE) has emerged as a powerful technique for this purpose. A CE method using hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector has been successfully employed for the enantiomeric separation of propranolol and some of its metabolites. nih.gov The resolution of enantiomers was found to be influenced by several parameters, including the concentration of the chiral selector, applied potential, pH, and the presence of organic solvents. nih.gov An optimal separation was achieved with 17 mM HP-β-CD. nih.gov This was the first reported instance of enantiomeric resolution of propranolol metabolites using CE. nih.gov

Further advancements in CE methods include the use of dual cyclodextrins and a polyacrylamide-coated capillary for the enantioselective purity determination of propranolol. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a rapid, simple, and cost-effective alternative for the analysis of propranolol and its metabolites. scienceopen.comscielo.br

The electrochemical behavior of propranolol and its major metabolites, including 4'-hydroxypropranolol and 4'-hydroxypropranolol sulfate, has been investigated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) on a glassy carbon electrode (GCE). scienceopen.comscielo.br Studies have shown that all these compounds are electrochemically oxidizable. scienceopen.comscielo.br The oxidation process for propranolol on a carbon black modified GCE is irreversible. nih.gov The effect of pH on the electrochemical behavior has been examined, with acidic buffered solutions generally being used as the supporting electrolyte. scielo.br

The electrochemical oxidation of propranolol has been studied using various modified electrodes to enhance sensitivity. dergipark.org.tr For instance, a glassy carbon electrode modified with a hybrid material of carbon black and Nafion has been used. researchgate.net

A key finding from voltammetric studies is the observation of separated oxidation peaks for propranolol and its metabolites, which suggests the feasibility of their simultaneous electroanalysis. scienceopen.comscielo.br This offers a significant advantage in terms of speed and simplicity for monitoring the drug and its metabolic products. scienceopen.comscielo.br

Linearity of calibration curves has been established for propranolol, 4'-hydroxypropranolol, and 4'-hydroxypropranolol sulfate, demonstrating the quantitative potential of these electrochemical methods. scienceopen.comscielo.br For example, on a glassy carbon electrode, the linear concentration ranges were found to be 4.22×10⁻⁶–1.35×10⁻⁴ mol L⁻¹ for propranolol, 4.00×10⁻⁶–4.81×10⁻⁵ mol L⁻¹ for 4'-hydroxypropranolol, and 3.52×10⁻⁶–4.22×10⁻⁵ mol L⁻¹ for 4'-hydroxypropranolol sulfate. scienceopen.comscielo.br

Table 3: Linear Concentration Ranges for Simultaneous Electroanalysis on a Glassy Carbon Electrode

CompoundLinear Concentration Range (mol L⁻¹)Reference
Propranolol 4.22×10⁻⁶–1.35×10⁻⁴ scienceopen.comscielo.br
4'-hydroxypropranolol 4.00×10⁻⁶–4.81×10⁻⁵ scienceopen.comscielo.br
4'-hydroxypropranolol sulfate 3.52×10⁻⁶–4.22×10⁻⁵ scienceopen.comscielo.br

Application in Research for Metabolism Monitoring and Identification

The extensive metabolism of propranolol results in numerous transformation products, with 4-Hydroxypropranolol-4-O-sulfate being a major conjugate found in both urine and plasma. nih.govresearchgate.net Its identification and quantification are essential for a comprehensive understanding of propranolol's pharmacokinetics. The formation of 4-hydroxypropranolol is primarily catalyzed by the enzyme CYP2D6, which is then subject to secondary metabolism through sulfation by sulfotransferase enzymes like SULT1A3. clinpgx.org The resulting sulfate conjugate is a polar and water-soluble compound, facilitating its excretion. nih.gov

In toxicological and forensic investigations, the detection of drug metabolites can be as crucial as identifying the parent compound. Propranolol is a frequent finding in post-mortem toxicological analyses, often at concentrations exceeding the therapeutic range. The identification of its major metabolites, such as 4-Hydroxypropranolol-4-O-sulfate, provides definitive evidence of propranolol exposure, which is particularly valuable in cases where the parent drug has been significantly metabolized and is present at low or undetectable levels.

Research has demonstrated that 4-Hydroxypropranolol-4-O-sulfate is a major metabolite in humans. One study using radiotracer and High-Performance Liquid Chromatography (HPLC) techniques found that this sulfate conjugate accounted for approximately 18% of the administered propranolol dose in the urine and plasma of a patient. This makes it a critical target analyte for confirming propranolol use.

Forensic laboratories employ various advanced analytical techniques to detect and quantify this metabolite in complex biological matrices such as blood, urine, and postmortem tissues. These methods often involve a combination of chromatographic separation and mass spectrometric detection.

Key Analytical Techniques in Forensic Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been used for the analysis of propranolol metabolites. It often requires derivatization of the polar analytes to increase their volatility for gas-phase analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are the preferred methods for analyzing polar and thermally labile compounds like sulfate conjugates. nih.gov LC-MS/MS offers high sensitivity and selectivity, allowing for direct analysis without derivatization and providing structural confirmation through fragmentation patterns. nih.govnih.gov

Enzymatic Hydrolysis: This approach involves treating the biological sample with an arylsulfatase enzyme, which cleaves the sulfate group to liberate 4-hydroxypropranolol. The subsequent quantification of the released 4-hydroxypropranolol by methods like GC-MS or LC-MS provides an indirect measure of the original concentration of the sulfate conjugate.

The presence and concentration of 4-Hydroxypropranolol-4-O-sulfate can aid toxicologists in interpreting the extent of drug exposure and the timeline of administration.

For research purposes, particularly in pharmacokinetic and metabolic studies, it is imperative that the analytical methods used to quantify 4-Hydroxypropranolol-4-O-sulfate in biological matrices are rigorously validated. Method validation ensures that the data generated are accurate, reliable, and reproducible. The validation process assesses several key performance characteristics of the assay. nih.gov

A sensitive and selective assay for the simultaneous determination of propranolol and its metabolites, including conjugates, typically involves extraction from the biological matrix followed by instrumental analysis. researchgate.netnih.gov Solid-phase extraction (SPE) is a common technique used to clean up the sample and concentrate the analytes before analysis by LC-MS/MS. researchgate.netnih.gov The development of a synthetic standard for 4'-hydroxypropranolol sulfate was a crucial step that enabled its structural confirmation and facilitates its use as a reference material in quantitative studies. nih.govscbt.com

An electrochemical method has also been developed for the simultaneous determination of propranolol, 4'-hydroxypropranolol, and 4'-hydroxypropranolol sulfate, demonstrating the diverse analytical approaches available. This method was validated and the results were verified by an ultra-high performance liquid chromatography (Ultra HPLC) method.

The core parameters evaluated during method validation are summarized in the table below.

Table 1: Key Parameters for Analytical Method Validation in Biological Matrices

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. Coefficient of determination (r²) > 0.99
Accuracy The closeness of the mean test results to the true concentration of the analyte. Within ±15% of the nominal value (±20% at the LLOQ)
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. No significant interference at the retention time of the analyte and internal standard.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically a signal-to-noise ratio of ≥ 3
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of ≥ 10; accuracy and precision criteria must be met. nih.gov
Recovery The extraction efficiency of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. Should be consistent, precise, and reproducible.

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term storage). researchgate.netnih.gov | Analyte concentration should remain within ±15% of the initial concentration. researchgate.net |

A study detailing a validated LC-MS/MS method for free and total (conjugated) 4-hydroxypropranolol in human plasma provides a strong example of the validation process. nih.gov While this study measured the total conjugate pool, the validation parameters are directly applicable to a method specific for the sulfate conjugate. The reported assay was linear, with a lower limit of quantitation (LOQ) of 0.20 ng/mL. nih.gov The intra- and inter-day precision was less than 11.3% (RSD), and the accuracy was within 11% of the nominal values, demonstrating the method's reliability for analyzing clinical samples. nih.gov

Computational and Theoretical Studies on 4 Hydroxypropranolol 4 O Sulfate

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict the interaction between a small molecule (ligand) and a protein (receptor). These methods are instrumental in understanding how a substrate like 4-hydroxypropranolol (B128105) fits into the active site of metabolizing enzymes, thereby predicting which enzymes are responsible for its transformation and the stereochemical outcome of the reaction.

The formation of 4-Hydroxypropranolol-4-O-sulfate is a phase II metabolic reaction. The precursor, 4-hydroxypropranolol, possesses two sites for conjugation: an aliphatic hydroxyl group and an aromatic hydroxyl group. These sites can be targeted by UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs).

Computational studies, particularly molecular docking, have been employed to investigate these interactions. While direct docking studies on the final sulfate (B86663) product are uncommon, simulations involving its precursor, 4-hydroxypropranolol, are highly informative. For instance, docking experiments have been conducted to understand the glucuronidation of 4-hydroxypropranolol by various UGT isoforms. mdpi.comnih.gov These studies revealed that UGT1A7, UGT1A8, UGT1A9, and UGT2A1 are all capable of glucuronidating 4-hydroxypropranolol. mdpi.com Docking models suggest that the orientation of 4-hydroxypropranolol in the enzyme's active site differs significantly from that of the parent drug, propranolol (B1214883), involving specific interactions with residues like Met33, Phe150, Ser188, and a cation-π interaction with Arg88 in UGT2A1. mdpi.com

Regarding sulfation, experimental data has identified that SULT1A3 is involved in the sulfation of 4-hydroxypropranolol. clinpgx.org Further enzymatic studies using canine hepatic cytosol demonstrated that multiple phenolsulfotransferase (PST) isozymes contribute to the formation of the sulfate conjugate, with phenol (B47542) (P) forms of PSTs likely being the primary contributors. nih.gov While specific docking simulations for 4-hydroxypropranolol with SULT1A3 are not extensively detailed in the reviewed literature, the experimental identification of this enzyme provides a clear target for future in silico interaction studies.

A key aspect of propranolol metabolism is its stereoselectivity. The parent drug is administered as a racemic mixture of (S)- and (R)-enantiomers, and their metabolism can proceed at different rates and through different pathways. Computational studies have been vital in explaining the molecular basis for these observations.

Modeling and molecular docking studies were performed to explain the stereoselective glucuronidation of 4-hydroxypropranolol. mdpi.comnih.gov These simulations help rationalize why certain UGT isoforms preferentially metabolize one enantiomer over the other. For example, UGT1A7, UGT1A9, and UGT2A1 mainly act on (S)-propranolol, while UGT1A10 shows the opposite stereoselectivity for the parent drug. nih.gov This enzymatic preference extends to its metabolites.

Enzymes Involved in the Metabolism of 4-Hydroxypropranolol
Enzyme FamilySpecific IsoformMetabolic ReactionReference
Sulfotransferase (SULT)SULT1A3Sulfation clinpgx.org
UDP-glucuronosyltransferase (UGT)UGT1A7Glucuronidation (competing pathway) mdpi.com
UGT1A8
UGT1A9
UGT2A1

Quantum Chemical Calculations (e.g., Semiempirical, Density Functional Theory)

Quantum chemical calculations offer a deeper, more fundamental understanding of molecular structure, reactivity, and intermolecular forces. Methods like Density Functional Theory (DFT) and semiempirical calculations (e.g., PM3) are used to compute the electronic structure of molecules, allowing for the precise calculation of energies and the nature of bonding interactions. These methods are particularly useful for elucidating the subtle differences that govern chiral recognition.

The separation of enantiomers is a significant challenge in pharmaceutical analysis. Chiral selectors, such as cyclodextrins, are often used in techniques like capillary electrophoresis (CE) to achieve this separation. Computational studies have been pivotal in explaining how these selectors work at a molecular level for the enantiomers of 4-hydroxypropranolol.

A detailed study employed a combination of molecular dynamics (MD) simulations, PM3 semiempirical calculations, and DFT to investigate the enantioseparation mechanism of 4-hydroxypropranolol (4-OH-Prop) using carboxymethyl-β-cyclodextrin (CM-β-CD) as a chiral selector. nih.gov The theoretical model developed in this study demonstrated a strong capability to predict the chiral separation and explain the chiral recognition mechanism observed in CE experiments. nih.gov

The basis of chiral separation lies in the differential stability of the diastereomeric complexes formed between each enantiomer and the chiral selector. The aforementioned computational study provided a detailed analysis of these host-guest interactions. nih.gov

A systematic structural analysis indicated that hydrogen bonds between the cyclodextrin (B1172386) host and the 4-hydroxypropranolol guest play a crucial role in stabilizing the complex. nih.gov Notably, the inclusion complex formed between (+)-(R)-4-OH-Prop and CM-β-CD was stabilized by three strong intermolecular hydrogen bonds. nih.gov The calculations revealed a distinct difference in the interaction and Gibbs free energies between the complexes of the two enantiomers. This energetic difference is the fundamental measure of chiral discrimination, leading to their successful separation. nih.gov The study also found that the inclusion process via the wider rim of the cyclodextrin cavity resulted in lower, more favorable energies for both enantiomers. nih.gov

Theoretical Modeling of 4-OH-Propranolol Enantiomer Interactions with CM-β-CD
Computational MethodKey FindingImplication for Chiral RecognitionReference
Molecular Dynamics (MD)Systematic structural analysis of host-guest complexes.Revealed the importance of complex stability and conformation. nih.gov
PM3 / DFT CalculationsCalculated interaction energies and Gibbs free energies.Demonstrated a significant energy difference between the two enantiomeric complexes, explaining chiral discrimination.
Structural AnalysisIdentified three strong intermolecular hydrogen bonds in the (+)-(R)-4-OH-Prop/CM-β-CD complex.Showed that specific, strong interactions like H-bonds are major contributors to complex stabilization and recognition.

In Silico Approaches for Metabolic Pathway Prediction

In silico metabolic pathway prediction tools use databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound. These systems can identify probable sites of metabolism on a molecule and the enzymes likely responsible.

For propranolol, in silico models and pathway databases like PharmGKB can accurately predict the metabolic cascade leading to (-)-4-Hydroxypropranolol-4-O-sulfate. clinpgx.org The predicted pathway involves two primary steps:

Ring Oxidation: The parent compound, propranolol, undergoes aromatic ring hydroxylation to form 4-hydroxypropranolol. This reaction is primarily catalyzed by the Cytochrome P450 enzyme CYP2D6. clinpgx.org Individuals with poor metabolizer phenotypes for CYP2D6 show decreased formation of 4-hydroxypropranolol. clinpgx.org

Sulfation: The newly formed hydroxyl group on the 4-hydroxypropranolol metabolite then undergoes secondary, phase II metabolism. This involves conjugation with a sulfate group, a reaction catalyzed by sulfotransferase enzymes. Specifically, SULT1A3 has been identified as being involved in this sulfation step. clinpgx.org

These computational predictions are invaluable as they allow researchers to anticipate major metabolic routes, design experiments for metabolite identification, and understand potential drug-drug interactions involving the inhibition or induction of these specific enzymes.

Pharmacological and Toxicological Relevance of 4 Hydroxypropranolol 4 O Sulfate in Research Contexts

In Vitro and In Vivo (Animal Model) Studies of β-Adrenergic Receptor Activity

Studies have been conducted to compare the β-adrenergic receptor blocking potency of racemic 4-hydroxypropranolol-4-O-sulfate with its parent compound, propranolol (B1214883). In an animal model using dogs, research demonstrated a substantial difference in their activity. Racemic 4-hydroxypropranolol-4-O-sulfate was found to be 100 to 1000 times less potent than racemic propranolol as a β-adrenergic receptor blocking agent. nih.govacs.org This significant reduction in potency indicates that the sulfation of the 4-hydroxy group on the propranolol molecule drastically diminishes its ability to block beta-receptors.

Table 1: Comparative β-Adrenergic Blocking Potency

Compound Relative Potency vs. Propranolol Animal Model
Racemic Propranolol 1 (Reference) Dog

Based on the significant decrease in potency observed in animal studies, 4-hydroxypropranolol-4-O-sulfate is classified as a major non-β-blocking metabolite of propranolol. nih.govacs.orgscbt.com This is a crucial distinction, as its precursor, 4-hydroxypropranolol (B128105), is an active metabolite that possesses β-adrenoceptor blocking activity comparable to propranolol itself. nih.govnih.govmedchemexpress.com The addition of the sulfate (B86663) group to the 4-hydroxy position effectively inactivates the molecule with respect to β-adrenergic blockade. nih.govacs.org This finding helps to delineate the metabolic pathways that lead to the deactivation and elimination of propranolol.

Role in Drug Disposition and Elimination Pathways as a Major Metabolite

The discovery and characterization of 4-hydroxypropranolol-4-O-sulfate were pivotal in clarifying the disposition of propranolol in humans. nih.govacs.org It is considered a major metabolite, accounting for a substantial fraction of the administered dose. acs.orgresearchgate.net

Propranolol is first metabolized in the liver via several pathways, including aromatic hydroxylation, to form 4-hydroxypropranolol. wikipedia.orgmdpi.com This active metabolite then undergoes further Phase II metabolism. Sulfation, along with glucuronidation, is a key elimination pathway for 4-hydroxypropranolol. mdpi.comnih.gov The sulfation reaction is catalyzed by sulfotransferase enzymes, specifically SULT1A3, which transfers a sulfonate group to the hydroxyl group of 4-hydroxypropranolol, forming 4-hydroxypropranolol-4-O-sulfate. pharmgkb.org This process increases the water solubility of the compound, facilitating its excretion from the body, primarily in the urine. wikipedia.orgnih.gov The identification of this sulfated conjugate helped account for a previously missing fraction of the propranolol dose in metabolic studies. acs.org

Significance in Chiral Drug Metabolism Research and its Broader Implications

Propranolol is administered as a racemic mixture, containing two enantiomers, (S)- and (R)-propranolol, which have different pharmacological activities. The (S)-enantiomer is responsible for most of the β-blocking effect. mdpi.com The metabolism of chiral drugs like propranolol can be stereoselective, meaning the two enantiomers are processed differently by the body.

Research into the metabolism of 4-hydroxypropranolol has demonstrated that its subsequent sulfation is also a stereoselective process. osti.gov Studies using human and rat liver cytosol have shown stereoselective sulfate conjugation of racemic 4-hydroxypropranolol. osti.gov This implies that the sulfotransferase enzymes may have a preference for one enantiomer of 4-hydroxypropranolol over the other.

Table 2: Compound Names Mentioned in the Article

Compound Name
4-Hydroxypropranolol-4-O-sulfate, (-)-
Propranolol
Racemic 4-hydroxypropranolol-4-O-sulfate
4-Hydroxypropranolol
(S)-propranolol
(R)-propranolol

Future Directions and Emerging Research Avenues for 4 Hydroxypropranolol 4 O Sulfate Studies

Advanced Biocatalytic Strategies for Efficient Metabolite Production

The generation of pure metabolite standards, such as (-)-4-Hydroxypropranolol-4-O-sulfate, is essential for detailed pharmacological and analytical studies. While chemical synthesis has been established, biocatalytic strategies offer a promising alternative for more efficient and stereoselective production. nih.gov Future research should focus on harnessing and engineering enzymes as biocatalysts.

Emerging approaches like directed evolution and de novo computational design can be employed to create highly efficient and specific enzymes. biorxiv.orgmuni.cz Directed evolution mimics natural selection in a laboratory setting to enhance an enzyme's desired properties, such as catalytic efficiency and stability. muni.cz Concurrently, de novo design aims to create entirely new enzymes by placing catalytic amino acid groups in a computationally designed protein scaffold to stabilize a reaction's transition state. biorxiv.orgijeat.org The combination of these methods, starting with a computationally designed enzyme that is then optimized through directed evolution, has proven effective in creating biocatalysts with activities approaching those of natural enzymes. acs.org These advanced strategies could be applied to develop biocatalysts for the targeted, scalable, and cost-effective production of (-)-4-Hydroxypropranolol-4-O-sulfate.

Deeper Enzymatic Characterization and Structure-Function Relationships of Sulfotransferases and UGTs

Propranolol (B1214883) metabolism involves multiple Phase I and Phase II enzymes. The formation of 4-Hydroxypropranolol-4-O-sulfate specifically involves hydroxylation followed by sulfation. The sulfation reaction is catalyzed by cytosolic sulfotransferases (SULTs), which transfer a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate. nih.gov In parallel, UDP-glucuronosyltransferases (UGTs) are also key enzymes in the Phase II metabolism of propranolol and its hydroxylated metabolites, competing with sulfation. nih.govnih.gov

Significant research has been conducted on the glucuronidation of 4-hydroxypropranolol (B128105), identifying several active UGT isoforms. nih.govmdpi.com However, a comprehensive characterization of the specific SULT isoforms responsible for the sulfation of 4-hydroxypropranolol, particularly the stereoselectivity leading to the (-)- enantiomer, is less complete.

Future research must focus on:

Complete Phenotyping: Systematically screening all human SULT isoforms to identify which are primarily responsible for 4-hydroxypropranolol sulfation.

Structure-Function Studies: Utilizing techniques like X-ray crystallography and molecular docking to understand how substrates like 4-hydroxypropranolol bind within the active sites of relevant SULTs and UGTs. This can explain the observed regioselectivity (sulfation/glucuronidation at the aromatic vs. aliphatic hydroxyl group) and stereoselectivity. nih.gov

Kinetic Analysis: Determining the detailed enzyme kinetics (Km, Vmax) for the key SULT and UGT isoforms to understand the metabolic flux and competition between these pathways.

Table 1: UGT Enzymes Involved in 4-Hydroxypropranolol Metabolism This interactive table summarizes findings on UGT activity with 4-hydroxypropranolol. Data is based on existing research that future SULT-focused studies could parallel.

Enzyme Active on 4-Hydroxypropranolol? Notes on Regio- and Stereoselectivity Reference
UGT1A7 Yes Found to glucuronidate 4-hydroxypropranolol. nih.gov, mdpi.com
UGT1A8 Yes Active on 4-hydroxypropranolol, but not propranolol itself. nih.gov, mdpi.com
UGT1A9 Yes Prefers to glucuronidate the aromatic hydroxyl group. nih.gov, mdpi.com
UGT1A10 No Inactive on 4-hydroxypropranolol, despite being active on the parent compound, propranolol. nih.gov, mdpi.com

| UGT2A1 | Yes | Prefers to glucuronidate the aromatic hydroxyl group. | nih.gov, mdpi.com |

Application of Integrated Omics Approaches in Metabolite Research

A holistic understanding of the role of (-)-4-Hydroxypropranolol-4-O-sulfate can be achieved by moving beyond single-endpoint measurements to integrated multi-omics analyses. mdpi.com This approach combines data from different biological levels—genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of metabolic pathways and their regulation. nih.gov

Future research should leverage these technologies:

Metabolomics: Untargeted and targeted metabolomics using high-resolution mass spectrometry can precisely identify and quantify (-)-4-Hydroxypropranolol-4-O-sulfate and other related metabolites in biological samples, revealing the complete metabolic signature of propranolol administration. mdpi.com

Proteomics: By analyzing the proteome, researchers can quantify the expression levels of specific SULT and UGT enzymes in tissues of interest (e.g., liver, intestine), correlating enzyme abundance with metabolite formation. nih.gov

Transcriptomics & Genomics: These approaches can identify genetic variants (e.g., single nucleotide polymorphisms) in SULT and UGT genes that may lead to inter-individual differences in the metabolic profile of propranolol, explaining why some individuals produce more or less of the sulfated metabolite. nih.gov

Integrating these datasets can reveal complex relationships, such as how a genetic variant leads to altered enzyme expression (transcriptomics and proteomics), resulting in a different metabolite profile (metabolomics). mdpi.com

Table 2: Application of Omics Technologies in Metabolite Research This interactive table outlines how different omics platforms can be applied to study 4-Hydroxypropranolol-4-O-sulfate.

Omics Technology Application to (-)-4-Hydroxypropranolol-4-O-sulfate Research Potential Insights Reference
Genomics Identifying polymorphisms in SULT and UGT genes. Uncovering the genetic basis for inter-individual variability in metabolite formation. nih.gov
Transcriptomics Quantifying mRNA expression levels of relevant metabolic enzymes in response to propranolol. Understanding the regulatory control of metabolic pathways. mdpi.com, nih.gov
Proteomics Measuring the abundance of SULT, UGT, and Cytochrome P450 enzymes in key tissues. Correlating enzyme levels directly with metabolic activity and metabolite production. mdpi.com, nih.gov

| Metabolomics | Detecting and quantifying the full spectrum of propranolol metabolites, including the target sulfate (B86663) conjugate. | Defining the complete metabolic phenotype and identifying novel or unexpected metabolic pathways. | mdpi.com, acs.org |

Development of Novel Analytical Tools for Enhanced Stereoselective Analysis

Accurate quantification and characterization of stereoisomers are paramount in drug metabolism research. While methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard, there is a continuous need for improvement, especially for complex biological matrices. nih.govtbzmed.ac.ir For propranolol and its metabolites, enantiospecific assays are crucial. nih.gov

Future development should target:

Advanced Chiral Chromatography: Creating novel chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) that provide superior resolution of the enantiomers of 4-hydroxypropranolol and its sulfate conjugate, allowing for more accurate stereoselective analysis directly from biological fluids.

Sensitive Mass Spectrometry: Employing the latest generation of mass spectrometers with enhanced sensitivity and scan speeds to detect and quantify low-abundance metabolites. tbzmed.ac.ir

Miniaturization and Automation: Developing high-throughput, automated sample preparation and analysis workflows to process large numbers of clinical or research samples efficiently.

A preliminary study has already demonstrated the feasibility of using derivatizing agents to resolve propranolol enantiomers, a technique that could be adapted and optimized for its sulfated metabolites. nih.gov

Computational Design of Enzymes for Targeted Biotransformations

Computational enzyme design represents a frontier in biotechnology with immense potential for drug metabolite research. ijeat.orgacs.org This field uses computational modeling to design enzymes with novel or enhanced functions. muni.cz Instead of relying on existing natural enzymes, researchers can design a biocatalyst tailored to a specific chemical transformation.

For (-)-4-Hydroxypropranolol-4-O-sulfate, computational design could be used to:

Design a Hyper-specific Sulfotransferase: Create a novel SULT enzyme that exclusively recognizes the (-)-enantiomer of 4-hydroxypropranolol and catalyzes its sulfation with high efficiency. This would be invaluable for the biocatalytic production mentioned in section 7.1.

Model Substrate Binding: Use molecular dynamics (MD) simulations to model how 4-hydroxypropranolol binds to different SULT isoforms. nih.gov These simulations can predict which enzyme variants will have the desired stereoselectivity, reducing the number of candidates that need to be created and tested in the lab. nih.gov

Engineer Existing Enzymes: Employ computational tools to predict mutations in known SULTs or other promiscuous enzymes that would shift their specificity towards producing (-)-4-Hydroxypropranolol-4-O-sulfate.

Computational approaches, such as the use of Rosetta software, have successfully been used to engineer enzyme stereoselectivity for other drug precursors, providing a clear framework for future work in this area. nih.gov Recent hybrid strategies combining machine learning and atomistic modeling are paving the way for designing highly active de novo enzymes for various biotransformations. biorxiv.org

Table 3: Compound Names Mentioned in this Article

Compound Name
4-Hydroxypropranolol-4-O-sulfate, (-)-
4-Hydroxypropranolol
4-Methoxypropranolol
Propranolol
3'-phosphoadenosine-5'-phosphosulfate (PAPS)
Epichlorohydrin (B41342)
Isopropylamine
4-Methoxy-1-naphthol
Potassium carbonate
Methylethylketone (MEK)

Q & A

Basic: What methodological approaches are recommended for synthesizing and characterizing 4-Hydroxypropranolol-4-O-sulfate, (-)- in laboratory settings?

Answer:
Synthesis should begin with optimizing reaction conditions (e.g., sulfation of 4-hydroxypropranolol) using factorial design to test variables like temperature, catalyst concentration, and reaction time . Characterization requires multi-modal analytical techniques:

  • NMR spectroscopy to confirm stereochemistry and sulfation position.
  • High-performance liquid chromatography (HPLC) with chiral columns to validate enantiomeric purity .
  • Mass spectrometry (MS) for molecular weight verification.
    Documentation of yield and purity at each step is critical for reproducibility.

Basic: How can researchers ensure accurate quantification of 4-Hydroxypropranolol-4-O-sulfate, (-)- in biological matrices?

Answer:
Develop a validated HPLC-MS/MS protocol:

  • Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .
  • Optimize sample preparation (e.g., protein precipitation, solid-phase extraction) to minimize interference.
  • Validate linearity, sensitivity (LOQ/LOD), and precision across multiple replicates. Include control samples spiked with known concentrations to assess recovery rates .

Basic: What experimental considerations are critical for assessing the solubility and stability of 4-Hydroxypropranolol-4-O-sulfate, (-)-?

Answer:

  • Solubility: Test in physiologically relevant buffers (e.g., PBS, simulated gastric fluid) using serial dilutions. Note that lower concentrations may improve solubility but require sensitive detection methods .
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC to identify degradation products .

Advanced: How should researchers design experiments to resolve contradictions between in vitro and in vivo metabolic data for this compound?

Answer:

  • Use factorial design to isolate variables (e.g., enzyme kinetics vs. transport mechanisms) .
  • Compare metabolic pathways in hepatocyte models vs. animal studies, controlling for interspecies differences in CYP450 isoforms.
  • Apply comparative analysis to reconcile discrepancies, such as contrasting tissue distribution profiles or metabolite half-lives .

Advanced: What computational strategies can predict the interaction of 4-Hydroxypropranolol-4-O-sulfate, (-)- with β-adrenergic receptors?

Answer:

  • Employ molecular docking simulations (e.g., using COMSOL Multiphysics or AutoDock) to model binding affinities and conformational changes .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure kinetic parameters.
  • Cross-reference results with structural analogs to identify enantiomer-specific interactions .

Advanced: How can researchers address challenges in isolating the (-)-enantiomer during chiral resolution?

Answer:

  • Optimize chiral stationary phases in HPLC by testing polysaccharide-based columns (e.g., Chiralpak AD-H).
  • Apply circular dichroism (CD) to monitor enantiomeric excess during purification.
  • Use fractional crystallization with enantiopure resolving agents, and validate purity via X-ray crystallography .

Advanced: What methodologies are suitable for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this metabolite?

Answer:

  • Implement population pharmacokinetic modeling to account for inter-individual variability.
  • Design dose-response studies in animal models, integrating microdialysis for real-time tissue concentration measurements.
  • Correlate plasma levels with electrophysiological outcomes (e.g., heart rate variability) to establish PK-PD linkages .

Advanced: How to analyze contradictory data on the compound’s role in oxidative stress pathways?

Answer:

  • Conduct systems biology approaches (e.g., RNA-seq, metabolomics) to map oxidative stress markers (e.g., ROS, glutathione levels).
  • Use comparative dose-ranging studies to identify threshold effects.
  • Apply Bayesian statistical models to weigh evidence from conflicting datasets, prioritizing studies with rigorous controls .

Advanced: What experimental designs mitigate instability of 4-Hydroxypropranolol-4-O-sulfate, (-)- in long-term storage?

Answer:

  • Test lyophilization vs. cryopreservation in inert atmospheres (e.g., argon).
  • Monitor stability under accelerated conditions (40°C/75% RH) and validate with stability-indicating assays .
  • Use quality-by-design (QbD) principles to identify critical storage parameters (e.g., pH, excipient compatibility) .

Advanced: How to investigate enantiomer-specific effects on cardiac ion channels?

Answer:

  • Employ patch-clamp electrophysiology in transfected HEK293 cells expressing hERG or Nav1.5 channels.
  • Compare (-)- and (+)-enantiomers at equivalent concentrations, using vehicle controls to isolate stereospecific effects.
  • Integrate data with molecular dynamics simulations to map channel-binding domains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.